molecular formula C13H9ClF3NS B14387904 N-[(4-Chlorophenyl)sulfanyl]-4-(trifluoromethyl)aniline CAS No. 88693-78-1

N-[(4-Chlorophenyl)sulfanyl]-4-(trifluoromethyl)aniline

Cat. No.: B14387904
CAS No.: 88693-78-1
M. Wt: 303.73 g/mol
InChI Key: MDKISODOUBLGCS-UHFFFAOYSA-N
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Description

N-[(4-Chlorophenyl)sulfanyl]-4-(trifluoromethyl)aniline is an organic compound characterized by the presence of a chlorophenyl group, a sulfanyl group, and a trifluoromethyl group attached to an aniline backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Chlorophenyl)sulfanyl]-4-(trifluoromethyl)aniline typically involves the reaction of 4-chlorothiophenol with 4-(trifluoromethyl)aniline under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-[(4-Chlorophenyl)sulfanyl]-4-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(4-Chlorophenyl)sulfanyl]-4-(trifluoromethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(4-Chlorophenyl)sulfanyl]-4-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the trifluoromethyl group can enhance its binding affinity and metabolic stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-Chlorophenyl)sulfanyl]-4-(trifluoromethyl)aniline is unique due to the combination of the trifluoromethyl group, which imparts high lipophilicity and metabolic stability, and the sulfanyl group, which can participate in various chemical reactions. This combination makes it a versatile compound for research and industrial applications .

Properties

CAS No.

88693-78-1

Molecular Formula

C13H9ClF3NS

Molecular Weight

303.73 g/mol

IUPAC Name

N-(4-chlorophenyl)sulfanyl-4-(trifluoromethyl)aniline

InChI

InChI=1S/C13H9ClF3NS/c14-10-3-7-12(8-4-10)19-18-11-5-1-9(2-6-11)13(15,16)17/h1-8,18H

InChI Key

MDKISODOUBLGCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NSC2=CC=C(C=C2)Cl

Origin of Product

United States

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